1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with an allyl group and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions:
Formation of the Benzoimidazole Moiety: The benzoimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation: The benzoimidazole intermediate is then alkylated with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate.
Pyrrolidinone Formation: The alkylated benzoimidazole is reacted with an allyl-substituted pyrrolidinone precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Reduced benzoimidazole derivatives
Substitution: Alkylated benzoimidazole derivatives
Scientific Research Applications
1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its benzoimidazole moiety.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The benzoimidazole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various molecular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-allyl-4-(1-(4-ethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Uniqueness
1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the isopropyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-4-13-26-16-20(14-23(26)28)24-25-21-7-5-6-8-22(21)27(24)15-18-9-11-19(12-10-18)17(2)3/h4-12,17,20H,1,13-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDUGVRYRKJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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